2-(3-Aminophenyl)ethanesulfonamide
Description
2-(3-Aminophenyl)ethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonamide backbone substituted with a 3-aminophenyl group.
Sulfonamides are widely studied for their roles in medicinal chemistry (e.g., enzyme inhibition) and agrochemical applications.
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(3-aminophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5,9H2,(H2,10,11,12) |
InChI Key |
YQIODXGEWABECM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCS(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(3-Aminophenyl)ethanesulfonamide with structurally related sulfonamide derivatives:
Key Observations:
Substituent Effects on Molecular Weight: The 3-aminophenyl derivative has a lower molecular weight (~214 g/mol) compared to bulkier analogs like 2-[(3,4-dimethylphenyl)methylamino]ethanesulfonamide (~242 g/mol) or heterocyclic derivatives (~450–500 g/mol). Lower molecular weight may improve bioavailability .
Functional Group Influence: The 3-aminophenyl group introduces a primary amine, enhancing hydrogen-bonding capacity and solubility in polar solvents relative to lipophilic groups like 3-fluorophenoxy . Heterocyclic substituents (e.g., furyl, thienyl in or triazol groups in ) increase structural complexity and may target specific enzymes or receptors in drug design.
Potential Applications: Pharmaceuticals: The patent-derived compounds in suggest sulfonamides with heterocyclic groups are explored for therapeutic applications (e.g., kinase inhibitors). The 3-aminophenyl variant’s amine group could mimic natural substrates in enzyme interactions. Agrochemicals: Sulfonamides in (e.g., metsulfuron methyl) are herbicides, though the 3-aminophenyl derivative’s role here is unclear without direct evidence.
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